molecular formula C8H5NOS2 B8698274 5-phenyl-3H-1,2,4-dithiazole-3-one

5-phenyl-3H-1,2,4-dithiazole-3-one

Cat. No. B8698274
M. Wt: 195.3 g/mol
InChI Key: LKDWQHQNDDNHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-3H-1,2,4-dithiazole-3-one is a useful research compound. Its molecular formula is C8H5NOS2 and its molecular weight is 195.3 g/mol. The purity is usually 95%.
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properties

Product Name

5-phenyl-3H-1,2,4-dithiazole-3-one

Molecular Formula

C8H5NOS2

Molecular Weight

195.3 g/mol

IUPAC Name

5-phenyl-1,2,4-dithiazol-3-one

InChI

InChI=1S/C8H5NOS2/c10-8-9-7(11-12-8)6-4-2-1-3-5-6/h1-5H

InChI Key

LKDWQHQNDDNHSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)SS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

All the glassware were dried in the preheated oven prior to the reaction for two hours at 200° C. A 500 ml three neck round bottom flask was equipped with magnetic bar, thermometer, pressure equalizing funnel and a positive inflow of argon. The assembly was placed on to the magnetic stirrer having ice bath. Chlorocarbonyl sulfenyl chloride (9.55 grams, 72.87 mmol) was transferred to the reaction flask. 100 ml of CH3CN was also added to the flask. The mixture was cooled down to 10° C. Thiobenzamide (10 grams, 72.87 mmol) was dissolved in a separate flask using 80 ml of CH3CN and diisopropylethylamine (18.84 gm, 145.76 mmol). This solution was transferred to the pressure equalizing funnel. The thiobenzamide solution was added slowly to the reaction flask. The temperature of the flask raised to 12-15° C. The mixture was stirred for 30 min. at 5-10° C. The disappearance of the starting material and formation of two isomeric nonpolar spots was observed on TLC. The reaction mixture was filtered through a sintered funnel. The filtrate was rotaevaporated to dryness and left on high vacuum for two hours. The solid was crystallized with a mixture of hexanes and ethyl acetate in a ratio of 95:5, respectively. The upper nonpolar spot on the TLC was left behind in the mother liquor and characterized as 3,5-diphenyl-1,2,4-thiadiazole. The crystals of 3-phenyl-1,2,4-dithiazoline-5-one were light yellow in color and the recovery was 9.25 gm (65%). The yield of the crude mix was 75%. The structure of 3-phenyl-1,2,4-dithiazoline-5-one was confirmed by 1H-NMR (FIG. 1), 13C-NMR (FIG. 2), mass spectrometry (FIG. 3) and elemental analysis.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
18.84 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

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